molecular formula C7H10N2O B1593770 (4-Methoxyphenyl)hydrazine CAS No. 3471-32-7

(4-Methoxyphenyl)hydrazine

Cat. No. B1593770
Key on ui cas rn: 3471-32-7
M. Wt: 138.17 g/mol
InChI Key: PVRSIFAEUCUJPK-UHFFFAOYSA-N
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Patent
US08207166B2

Procedure details

The title compound was prepared in the same manner as described for 4-(5-amino-3-tert-butyl-pyrazol-1-yl)benzoic acid, replacing 4-hydrazinobenzoic acid with 4-methoxyphenylhydrazine. 1H-NMR (DMSO-d6) δ 7.40 (d, J=5.1 Hz, 2H), 6.98 (d, J=4.8 Hz, 2H), 5.32 (s, 1H), 5.05 (s, 2H), 3.77 (s, 3H), 1.20 (s, 9H); MS LC-MS [M+H]+=246, RT=1.76 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([C:7]2[CH:15]=[CH:14][C:10](C(O)=O)=[CH:9][CH:8]=2)[N:5]=[C:4]([C:16]([CH3:19])([CH3:18])[CH3:17])[CH:3]=1.[CH3:20][O:21]C1C=CC(NN)=CC=1>>[C:16]([C:4]1[CH:3]=[C:2]([NH2:1])[N:6]([C:7]2[CH:8]=[CH:9][C:10]([O:21][CH3:20])=[CH:14][CH:15]=2)[N:5]=1)([CH3:17])([CH3:18])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=NN1C1=CC=C(C(=O)O)C=C1)C(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(N(N1)C1=CC=C(C=C1)OC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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